molecular formula C9H5BrF3IO2 B13924368 Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate

Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate

Cat. No.: B13924368
M. Wt: 408.94 g/mol
InChI Key: OKTQJJDWLHMZMF-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF3IO2. It is a derivative of benzoic acid, featuring bromine, iodine, and trifluoromethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl groups. These substituents influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5BrF3IO2

Molecular Weight

408.94 g/mol

IUPAC Name

methyl 5-bromo-2-iodo-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrF3IO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,1H3

InChI Key

OKTQJJDWLHMZMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)C(F)(F)F)Br

Origin of Product

United States

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